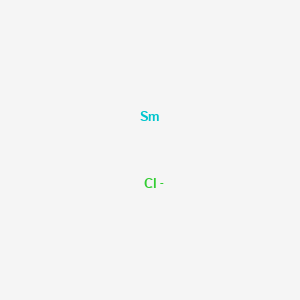
Samarium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Samarium chloride can be synthesized through several methods:
-
Ammonium Chloride Route: : This involves the initial synthesis of (NH₄)₂[SmCl₅] from samarium oxide and ammonium chloride at 230°C. The pentachloride is then heated to 350-400°C to yield anhydrous samarium chloride . [ 10 \text{NH}_4\text{Cl} + \text{Sm}_2\text{O}_3 \rightarrow 2 (\text{NH}_4)_2[\text{SmCl}_5] + 6 \text{NH}_3 + 3 \text{H}_2\text{O} ] [ (\text{NH}_4)_2[\text{SmCl}_5] \rightarrow 2 \text{NH}_4\text{Cl} + \text{SmCl}_3 ]
-
Direct Reaction with Hydrochloric Acid: : Samarium metal or samarium carbonate can be dissolved in hydrochloric acid to produce samarium chloride . [ 2 \text{Sm} + 6 \text{HCl} \rightarrow 2 \text{SmCl}_3 + 3 \text{H}_2 ]
Chemical Reactions Analysis
Samarium chloride undergoes various chemical reactions:
-
Oxidation: : Samarium chloride can react with oxygen to form samarium oxide . [ 4 \text{SmCl}_3 + 3 \text{O}_2 \rightarrow 2 \text{Sm}_2\text{O}_3 + 6 \text{Cl}_2 ]
-
Reduction: : It can be reduced by hydrogen gas to form samarium metal . [ \text{SmCl}_3 + \frac{3}{2} \text{H}_2 \rightarrow \text{Sm} + 3 \text{HCl} ]
-
Substitution: : Samarium chloride can react with sodium hydroxide to form samarium hydroxide . [ \text{SmCl}_3 + 3 \text{NaOH} \rightarrow \text{Sm(OH)}_3 + 3 \text{NaCl} ]
Scientific Research Applications
Mechanism of Action
The mechanism of action of samarium chloride in medical applications involves its radioactivity. Samarium-153, a radioactive isotope, is used in cancer treatment. It emits beta particles that target and destroy cancer cells, particularly in bone metastases .
Comparison with Similar Compounds
Samarium chloride can be compared with other samarium compounds such as samarium fluoride, samarium bromide, and samarium iodide . These compounds share similar chemical properties but differ in their reactivity and applications. For instance, samarium fluoride is used in optical materials, while samarium iodide is a strong reducing agent in organic synthesis .
Properties
CAS No. |
53303-23-4 |
|---|---|
Molecular Formula |
ClSm- |
Molecular Weight |
185.8 g/mol |
IUPAC Name |
samarium;chloride |
InChI |
InChI=1S/ClH.Sm/h1H;/p-1 |
InChI Key |
MLWUUARAUIRONX-UHFFFAOYSA-M |
Canonical SMILES |
[Cl-].[Sm] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















